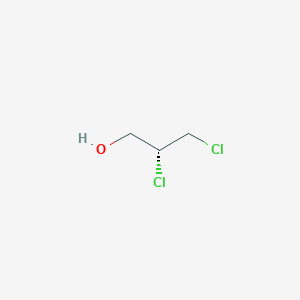
(r)-2,3-Dichloro-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,3-Dichloro-1-propanol is an organic compound with the molecular formula C3H6Cl2O It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions
®-2,3-Dichloro-1-propanol can be synthesized through several methods. One common method involves the reaction of glycerol with hydrochloric acid in the presence of a catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Another method involves the chlorination of 1,2-propanediol using thionyl chloride or phosphorus trichloride. This reaction also requires careful control of temperature and reaction time to achieve the desired product.
Industrial Production Methods
In industrial settings, ®-2,3-Dichloro-1-propanol is often produced through the chlorination of propylene oxide. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a continuous flow reactor, allowing for large-scale production.
化学反応の分析
Types of Reactions
®-2,3-Dichloro-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-dichloropropionic acid.
Reduction: Reduction of ®-2,3-Dichloro-1-propanol can yield 2,3-dichloropropane.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like water or alcohols.
Major Products
Oxidation: 2,3-Dichloropropionic acid.
Reduction: 2,3-Dichloropropane.
Substitution: Depending on the nucleophile, products can include 2,3-dihydroxypropanol or 2,3-diaminopropanol.
科学的研究の応用
®-2,3-Dichloro-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of proteins and nucleic acids.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
作用機序
The mechanism of action of ®-2,3-Dichloro-1-propanol involves its interaction with various molecular targets. In biochemical reactions, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This can lead to modifications in the structure and function of these biomolecules, which is useful in research and therapeutic applications.
類似化合物との比較
Similar Compounds
1,3-Dichloro-2-propanol: Similar in structure but differs in the position of chlorine atoms.
2,3-Dichloropropionic acid: An oxidized form of ®-2,3-Dichloro-1-propanol.
2,3-Dichloropropane: A reduced form of ®-2,3-Dichloro-1-propanol.
Uniqueness
®-2,3-Dichloro-1-propanol is unique due to its chiral nature, which allows for enantioselective reactions. This property is particularly valuable in the synthesis of chiral pharmaceuticals, where the specific orientation of atoms can significantly impact the drug’s efficacy and safety.
特性
CAS番号 |
78692-89-4 |
|---|---|
分子式 |
C3H6Cl2O |
分子量 |
128.98 g/mol |
IUPAC名 |
(2R)-2,3-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/t3-/m0/s1 |
InChIキー |
ZXCYIJGIGSDJQQ-VKHMYHEASA-N |
異性体SMILES |
C([C@H](CCl)Cl)O |
正規SMILES |
C(C(CCl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
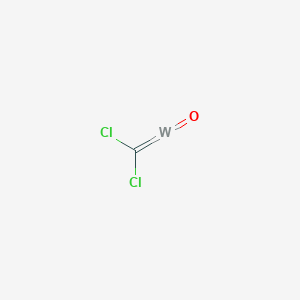


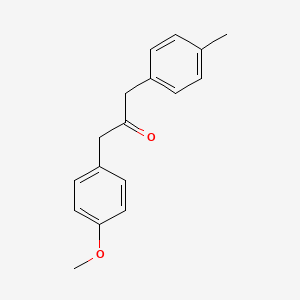
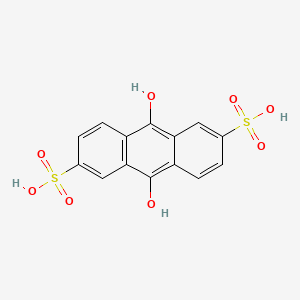



![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
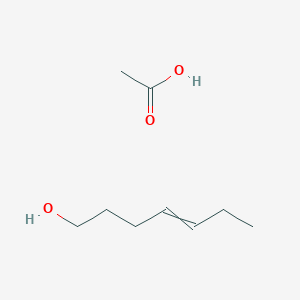
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)

![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
